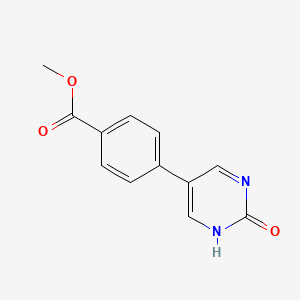![molecular formula C12H11N3O3 B6385657 (2,4)-Dihydroxy-5-[3-(N-methylaminocarbonyl)phenyl]pyrimidine CAS No. 1261980-04-4](/img/structure/B6385657.png)
(2,4)-Dihydroxy-5-[3-(N-methylaminocarbonyl)phenyl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4)-Dihydroxy-5-[3-(N-methylaminocarbonyl)phenyl]pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with hydroxyl groups at the 2 and 4 positions and a phenyl group at the 5 position The phenyl group is further substituted with an N-methylaminocarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4)-Dihydroxy-5-[3-(N-methylaminocarbonyl)phenyl]pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of Hydroxyl Groups: The hydroxyl groups at the 2 and 4 positions can be introduced through selective hydroxylation reactions using reagents such as hydrogen peroxide or other oxidizing agents.
Substitution with Phenyl Group: The phenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated pyrimidine with a phenylboronic acid in the presence of a palladium catalyst.
Introduction of N-methylaminocarbonyl Group: The N-methylaminocarbonyl group can be introduced through a nucleophilic substitution reaction using methyl isocyanate or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve large-scale versions of the synthetic routes described above, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form quinone-like structures.
Reduction: Reduction reactions can target the carbonyl group in the N-methylaminocarbonyl moiety, potentially converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring, where electrophilic aromatic substitution can introduce various substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(2,4)-Dihydroxy-5-[3-(N-methylaminocarbonyl)phenyl]pyrimidine has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in cancer, inflammation, or infectious diseases.
Materials Science: The compound’s unique structure can be exploited in the design of novel materials with specific electronic, optical, or mechanical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving pyrimidine metabolism or signaling.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules or as a component in specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of (2,4)-Dihydroxy-5-[3-(N-methylaminocarbonyl)phenyl]pyrimidine depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The N-methylaminocarbonyl group can interact with active sites of enzymes, while the hydroxyl groups can form hydrogen bonds with target molecules, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Pyrimidine Derivatives: Compounds such as 2,4-dihydroxy-5-phenylpyrimidine and 2,4-dihydroxy-5-(N-methylaminocarbonyl)phenylpyrimidine share structural similarities but differ in their substituents and functional groups.
Phenylpyrimidines: Compounds like 5-phenylpyrimidine and 5-(N-methylaminocarbonyl)phenylpyrimidine have similar core structures but lack the hydroxyl groups at the 2 and 4 positions.
Uniqueness
(2,4)-Dihydroxy-5-[3-(N-methylaminocarbonyl)phenyl]pyrimidine is unique due to the combination of its hydroxyl, phenyl, and N-methylaminocarbonyl substituents, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-(2,4-dioxo-1H-pyrimidin-5-yl)-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3/c1-13-10(16)8-4-2-3-7(5-8)9-6-14-12(18)15-11(9)17/h2-6H,1H3,(H,13,16)(H2,14,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTITPVNZFGNJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)C2=CNC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
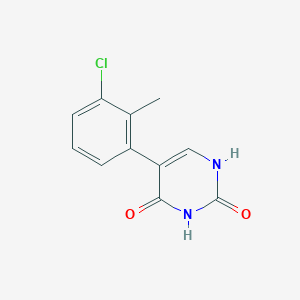
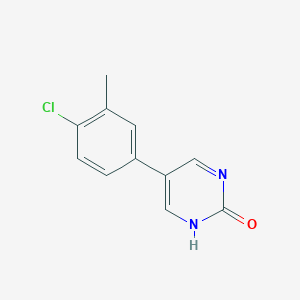
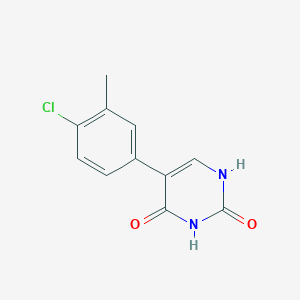
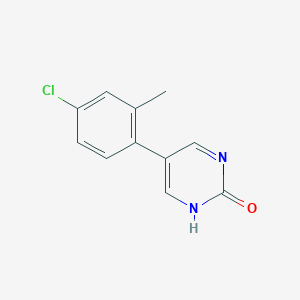
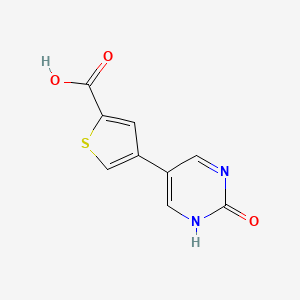
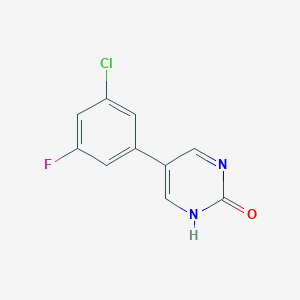
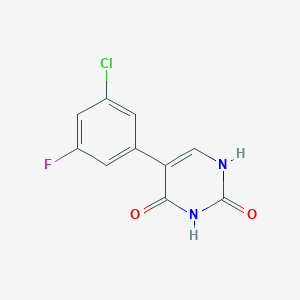
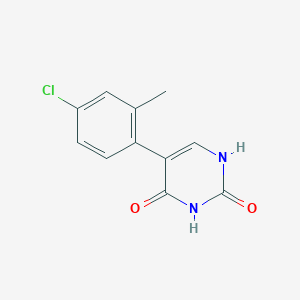
![5-[Benzo(B)thiophen-2-YL]-2-hydroxypyrimidine](/img/structure/B6385639.png)
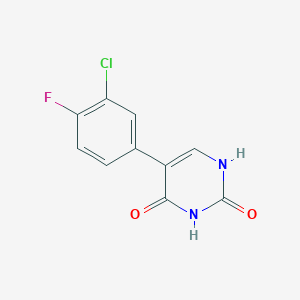
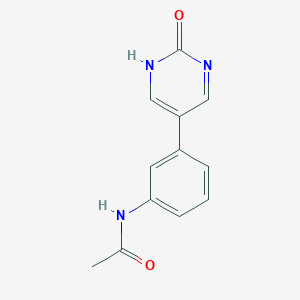
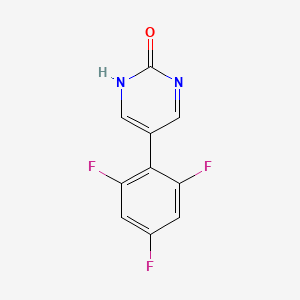
![2-Hydroxy-5-[3-(N-methylaminocarbonyl)phenyl]pyrimidine](/img/structure/B6385660.png)
